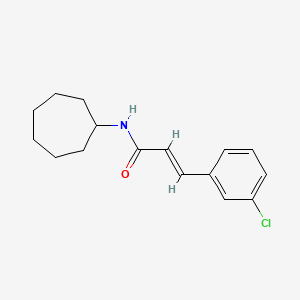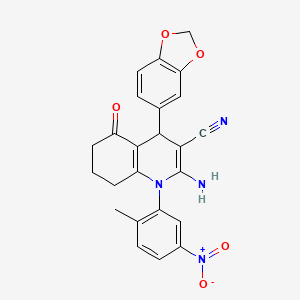![molecular formula C25H22BrN3O3S B10898017 2-bromo-N-[(1Z)-3-oxo-3-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10898017.png)
2-bromo-N-[(1Z)-3-oxo-3-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a bromine atom, a benzamide group, and a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic structure can be synthesized through a series of cyclization reactions starting from simpler precursors.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzamide Group: This step involves the coupling of the tricyclic core with a benzamide derivative, often using coupling reagents such as EDCI or DCC.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Oxidized derivatives of the thienyl group
Reduction: Reduced forms of the carbonyl groups
Substitution: Substituted derivatives at the bromine position
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.
Industry
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE
- **2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-PYRIDYL)-1-ETHENYL]BENZAMIDE
Uniqueness
The uniqueness of 2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C25H22BrN3O3S |
|---|---|
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
2-bromo-N-[(Z)-3-oxo-3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H22BrN3O3S/c26-20-7-2-1-6-19(20)24(31)27-21(12-18-5-4-10-33-18)25(32)28-13-16-11-17(15-28)22-8-3-9-23(30)29(22)14-16/h1-10,12,16-17H,11,13-15H2,(H,27,31)/b21-12- |
InChI-Schlüssel |
SZEVTVCYGUSSFV-MTJSOVHGSA-N |
Isomerische SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C(=C/C4=CC=CS4)/NC(=O)C5=CC=CC=C5Br |
Kanonische SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C(=CC4=CC=CS4)NC(=O)C5=CC=CC=C5Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-{3-[(2-ethoxyphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897941.png)
![2-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10897946.png)
![4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10897948.png)
![Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B10897950.png)

![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B10897959.png)
![3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B10897969.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide](/img/structure/B10897971.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897972.png)
![2,2-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methylcyclopropanecarboxamide](/img/structure/B10897973.png)

![2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B10897984.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898001.png)

